molecular formula C20H22N2O4 B14961417 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate

Cat. No.: B14961417
M. Wt: 354.4 g/mol
InChI Key: JQEGHOZAYQZBPQ-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to a phenyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate typically involves the following steps:

    Formation of 2-Methoxyphenylpiperazine: This can be achieved by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Acylation: The resulting 2-methoxyphenylpiperazine is then acylated with phenyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of 2-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]phenyl acetate.

    Reduction: Formation of 2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate involves its interaction with specific molecular targets. The methoxyphenyl group is known to interact with various receptors in the body, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter levels and influence various physiological processes. The piperazine ring enhances the compound’s ability to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A similar compound with a methoxyphenyl group attached to a piperazine ring.

    1-(4-Methoxyphenyl)piperazine: Another similar compound with a methoxyphenyl group attached to a different position on the piperazine ring.

Uniqueness

2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl acetate is unique due to the presence of the phenyl acetate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other piperazine derivatives.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate

InChI

InChI=1S/C20H22N2O4/c1-15(23)26-18-9-5-3-7-16(18)20(24)22-13-11-21(12-14-22)17-8-4-6-10-19(17)25-2/h3-10H,11-14H2,1-2H3

InChI Key

JQEGHOZAYQZBPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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